1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound characterized by its unique structure, which includes a cyclobutyl group attached to a benzimidazole core. This compound is notable for its potential biological activities and applications in medicinal chemistry. Its molecular formula is with a molecular weight of approximately 216.24 g/mol. The compound's structure incorporates a carboxylic acid functional group, which enhances its reactivity and biological interactions.
This compound falls under the category of benzimidazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound can be sourced from various chemical suppliers and is often utilized in research contexts due to its potential therapeutic applications .
The synthesis of 1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves multi-step organic reactions. A common method includes:
The specific synthetic route may involve the use of catalysts or specific reagents to facilitate the desired transformations .
The molecular structure of 1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid features:
1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid can undergo various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives with enhanced biological activity or specificity .
The mechanism of action for 1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with biological macromolecules such as enzymes and receptors.
The compound exhibits characteristics typical of benzimidazole derivatives, including:
These properties are significant for its handling and application in laboratory settings .
1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid has several potential applications in scientific research:
The benzo[d]imidazole scaffold represents a privileged heterocyclic system in drug discovery, characterized by a fused bicyclic structure that confers exceptional versatility in molecular interactions. This core structure consists of a benzene ring fused to the 4 and 5 positions of an imidazole ring, creating an electron-rich aromatic system with dual hydrogen-bonding capabilities. The nitrogen atoms at positions 1 and 3 serve as hydrogen-bond acceptors, while the N-H moiety (when present) functions as a hydrogen-bond donor, enabling targeted interactions with biological macromolecules [4]. The planar geometry of the system facilitates π-π stacking interactions with aromatic residues in enzyme binding sites, a feature critically exploited in numerous therapeutic agents.
Table 1: Key Molecular Descriptors of 1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic Acid
Molecular Property | Value | Biological Significance |
---|---|---|
Molecular Formula | C₁₂H₁₂N₂O₂ | Balanced hydrophobicity-hydrophilicity |
Molecular Weight | 216.24 g/mol | Optimal for membrane permeability |
Hydrogen Bond Acceptors | 4 | Target interaction capacity |
Hydrogen Bond Donors | 2 | Enhanced binding specificity |
XLogP3* | 2.1 | Moderate lipophilicity |
Rotatable Bonds | 2 | Conformational flexibility |
1-Cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 62415590) exemplifies strategic functionalization of this core, where the carboxylic acid at position 5 provides a handle for salt formation, prodrug derivatization (e.g., esterification), and targeted ionic interactions with biological targets [1] [3] [4]. The electron-withdrawing nature of the carboxylic acid group modulates the electron density of the entire π-system, potentially enhancing stability against oxidative metabolism. Benzimidazole derivatives demonstrate a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and antihypertensive actions, largely attributable to their ability to mimic purine bases in biological systems [3] [4]. This molecular mimicry facilitates interactions with ATP-binding sites and nucleic acid components.
The synthetic versatility of the benzo[d]imidazole core enables efficient structural diversification. For 5-carboxylic acid derivatives, common routes include:
The presence of the carboxylic acid group at position 5 significantly influences the compound's physicochemical profile, lowering the pKa to approximately 4.2-4.5, which enhances water solubility at physiological pH and provides a site for salt formation with pharmaceutical counterions [3] [4]. This strategic positioning maintains the aromatic character of the bicyclic system while introducing a zwitterionic potential when combined with basic substituents.
The cyclobutyl moiety appended to N1 of the benzo[d]imidazole core represents a strategic design element that profoundly influences molecular properties beyond simple steric bulk. Compared to larger cycloalkyl groups (cyclopentyl, cyclohexyl), the cyclobutyl group exhibits:
Table 2: Comparative Analysis of Cyclobutyl vs. Other Common Cycloalkyl Substituents
Substituent | Ring Strain (kJ/mol) | logP Contribution | Metabolic Vulnerability | Protein Binding Efficiency |
---|---|---|---|---|
Cyclopropyl | 115 | 0.8-1.0 | Low | High |
Cyclobutyl | 110 | 1.2-1.5 | Very Low | Excellent |
Cyclopentyl | 26 | 1.6-1.8 | Moderate (allylic H) | Good |
Cyclohexyl | 0 | 2.0-2.3 | High (equatorial H) | Moderate |
In angiotensin II receptor antagonists like those disclosed in patent literature, the cyclobutyl substituent demonstrates superior target affinity compared to both smaller (cyclopropyl) and larger (cyclopentyl) analogs [3] [7]. This "Goldilocks effect" arises from optimal filling of a hydrophobic binding pocket while maintaining favorable desolvation energy. The cyclobutyl group's puckered conformation (butterfly-like structure) enables unique van der Waals complementarity with protein surfaces that planar aromatic groups or flexible alkyl chains cannot achieve [7].
The cyclobutyl group in 1-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid (CAS: 1097805-47-4) further influences the molecule's conformational landscape by restricting rotation about the N1-C(cyclobutyl) bond. This restriction reduces the entropic penalty upon target binding compared to less constrained alkyl substituents [4] [7]. Molecular modeling studies of structurally related compounds reveal that the cyclobutyl group adopts a pseudo-equatorial conformation relative to the benzimidazole plane, projecting its methylene groups toward solvent-exposed regions while maintaining the carboxylic acid group in optimal orientation for ionic interactions [7].
Metabolically, the cyclobutyl group demonstrates exceptional stability. Studies of structurally analogous compounds show that cyclobutyl-containing molecules exhibit hepatic microsomal half-lives exceeding 60 minutes, compared to <15 minutes for their cyclopentyl counterparts. This stability stems from:
The combination of the benzo[d]imidazole-5-carboxylic acid core with the N1-cyclobutyl substituent creates a molecular architecture with balanced properties for drug development: molecular weight <250 g/mol, cLogP ≈2.1, hydrogen bond donors=2, acceptors=4, and topological polar surface area ≈70 Ų – all within optimal ranges for oral bioavailability according to Lipinski's and Veber's rules [4].
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: